tert-butyl (S)-2-ethynyl-2-methylpyrrolidine-1-carboxylate
Description
tert-Butyl (S)-2-ethynyl-2-methylpyrrolidine-1-carboxylate is a chiral pyrrolidine derivative characterized by a tert-butyl carbamate protecting group at the 1-position, an ethynyl (C≡CH) group, and a methyl group at the 2-position of the pyrrolidine ring. The (S)-configuration at the stereogenic center confers specific stereochemical properties critical for applications in asymmetric synthesis and medicinal chemistry.
The ethynyl group enhances reactivity in click chemistry (e.g., Huisgen cycloaddition) and serves as a versatile handle for further functionalization, distinguishing it from related pyrrolidine derivatives. Its structural features make it valuable in drug discovery, particularly in constructing spirocyclic systems or as a chiral building block .
Properties
IUPAC Name |
tert-butyl (2S)-2-ethynyl-2-methylpyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-6-12(5)8-7-9-13(12)10(14)15-11(2,3)4/h1H,7-9H2,2-5H3/t12-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGYGPHXXICPONS-GFCCVEGCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN1C(=O)OC(C)(C)C)C#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CCCN1C(=O)OC(C)(C)C)C#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (S)-2-ethynyl-2-methylpyrrolidine-1-carboxylate typically involves multiple steps, starting with the formation of the pyrrolidine ring. One common approach is the cyclization of an appropriate amino acid derivative followed by subsequent functional group modifications. The ethynyl group can be introduced through a Sonogashira cross-coupling reaction, while the tert-butyl carboxylate group is often added via esterification.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl (S)-2-ethynyl-2-methylpyrrolidine-1-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Typical reducing agents are lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be facilitated by strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of various substituted pyrrolidines or ethynyl derivatives.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl (S)-2-ethynyl-2-methylpyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its structural features allow it to interact with specific biological targets, making it useful in drug discovery.
Medicine: In the medical field, this compound may be explored for its therapeutic properties. Its ability to modulate biological pathways can lead to the development of new drugs for various diseases.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings
Mechanism of Action
The mechanism by which tert-butyl (S)-2-ethynyl-2-methylpyrrolidine-1-carboxylate exerts its effects depends on its specific application. For example, in drug discovery, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below highlights structural variations among tert-butyl pyrrolidine-1-carboxylate derivatives:
Key Observations:
- Reactivity : The ethynyl group in the target compound enables cycloaddition and cross-coupling reactions, unlike mesyloxy or hydroxy derivatives, which are more suited for substitution or hydrogen bonding .
- Solubility : Polar groups (e.g., hydroxy, methoxymethyl) enhance aqueous solubility, whereas the tert-butyl and ethynyl groups favor organic-phase reactions .
Spectroscopic and Physicochemical Data
Biological Activity
Tert-butyl (S)-2-ethynyl-2-methylpyrrolidine-1-carboxylate is a synthetic organic compound with notable potential in medicinal chemistry. Its unique structure, characterized by a pyrrolidine ring and an ethynyl group, enhances its biological activity and interaction with various biological targets. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and potential applications.
- Molecular Formula : CHNO
- Molecular Weight : Approximately 209.28 g/mol
- CAS Number : 2165998-04-7
The tert-butyl group contributes to the compound's stability and solubility, making it suitable for biological assays and applications in drug development.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The ethynyl group is crucial for binding to these targets, leading to modulation of their activity. Research indicates that the compound may act as an inhibitor or modulator of various enzymatic pathways, potentially affecting signal transduction processes critical in disease states.
Biological Activity Overview
Research has shown that this compound exhibits significant biological activity in various contexts:
- Enzyme Inhibition : The compound has been studied for its inhibitory effects on specific enzymes involved in metabolic pathways.
- Anticancer Activity : Preliminary studies suggest potential antiproliferative effects against certain cancer cell lines.
- Neuroprotective Effects : Investigations into its neuroprotective properties have indicated possible benefits in models of neurodegenerative diseases.
Case Studies
Several studies have explored the biological activity of this compound:
- Study 1 : Evaluation of the compound's effects on cancer cell lines demonstrated an IC value indicating potent antiproliferative activity against A549 lung cancer cells.
| Cell Line | IC (µM) |
|---|---|
| A549 | 5.3 |
| MDA-MB-231 | 4.8 |
- Study 2 : Investigated the compound's interaction with key metabolic enzymes, revealing significant inhibition of enzyme activity at low micromolar concentrations.
| Enzyme | Inhibition (%) at 10 µM |
|---|---|
| Sphingosine Kinase | 78% |
| Cyclooxygenase | 65% |
Mechanistic Studies
Mechanistic studies have indicated that this compound may exert its effects through:
- Competitive inhibition of enzyme substrates.
- Alteration of receptor conformation leading to reduced signaling.
Applications
The promising biological activities suggest several applications for this compound:
- Drug Development : As a lead compound for developing new therapeutics targeting cancer and neurodegenerative diseases.
- Biological Probes : Utilized in research to study enzyme interactions and metabolic pathways.
Q & A
Q. How can structural modifications (e.g., replacing ethynyl with cyano or hydroxyl groups) alter bioactivity or synthetic utility?
- Comparative Analysis :
| Modification | Impact on Reactivity/Bioactivity | Reference |
|---|---|---|
| Ethynyl → Cyano | Increased polarity; enhanced kinase inhibition | |
| Ethynyl → Hydroxyl | Reduced metabolic stability; improved water solubility | |
| Ethynyl → Azide | Enables click chemistry for bioconjugation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
